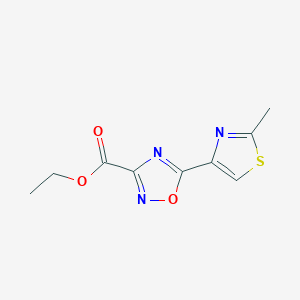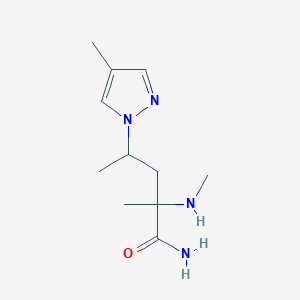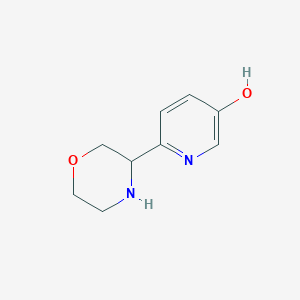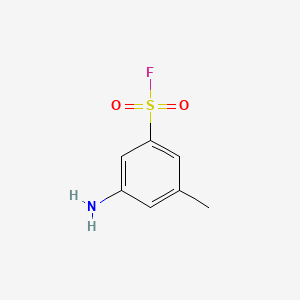![molecular formula C14H28N2 B13630010 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their significant biological activities . The 8-azabicyclo[3.2.1]octane scaffold is central to this family, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through several methodologies:
Enantioselective Construction: Starting from an acyclic material containing the required stereochemical information.
Desymmetrization Process: Using achiral tropinone derivatives.
Multistep Synthesis: Involving isocyanide insertion reactions.
Industrial Production Methods
Industrial production methods often rely on catalytic processes to ensure high yield and purity. For instance, the use of active nickel catalysts in hydrogenation reactions is common .
化学反応の分析
Types of Reactions
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate.
Reduction: Using hydrogenation with nickel catalysts.
Substitution: Commonly with halogenated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with nickel catalysts.
Substitution: Halogenated hydrocarbons under basic conditions.
Major Products
The major products formed from these reactions include various tropane derivatives, which are significant in medicinal chemistry .
科学的研究の応用
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine has diverse applications in scientific research:
作用機序
The compound exerts its effects primarily through interactions with neurotransmitter receptors. It targets serotonin (5-HT) receptors, influencing various physiological activities such as mood, appetite, and sleep . The molecular pathways involved include the modulation of neurotransmitter release and receptor binding .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octan-3-ol: Known for its use in the synthesis of bioactive molecules.
Uniqueness
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine stands out due to its specific structural features and its broad range of applications in various fields of research .
特性
分子式 |
C14H28N2 |
|---|---|
分子量 |
224.39 g/mol |
IUPAC名 |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-ethylpropan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-3-8-16(4-2)9-7-12-10-13-5-6-14(11-12)15-13/h12-15H,3-11H2,1-2H3 |
InChIキー |
JKPYXMYJEPPQPB-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC)CCC1CC2CCC(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



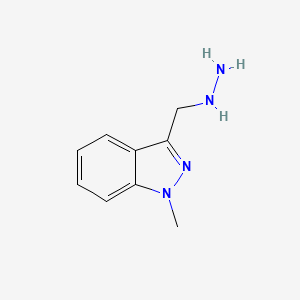
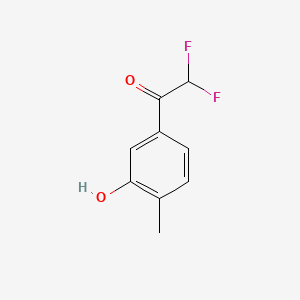
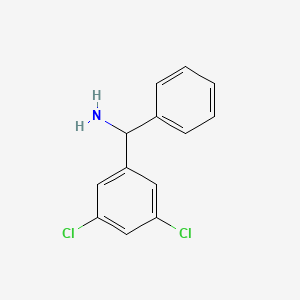
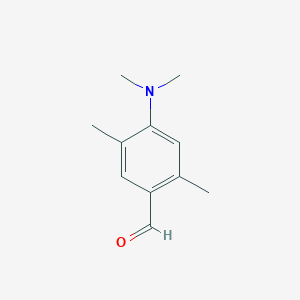

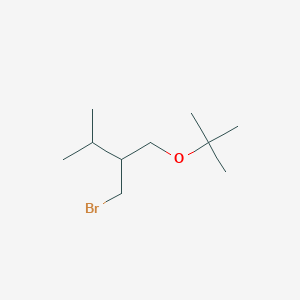
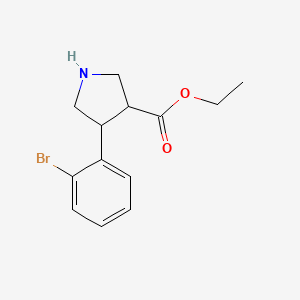

![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine](/img/structure/B13629991.png)
